Ethyl 2-pentanamido-4-phenylthiazole-5-carboxylate
Description
Ethyl 2-pentanamido-4-phenylthiazole-5-carboxylate is a thiazole derivative characterized by a pentanamido group at position 2, a phenyl group at position 4, and an ethyl ester at position 5 of the thiazole ring. This compound is of interest in medicinal chemistry due to the structural versatility of the thiazole core, which allows for modifications that influence electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
ethyl 2-(pentanoylamino)-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-5-11-13(20)18-17-19-14(12-9-7-6-8-10-12)15(23-17)16(21)22-4-2/h6-10H,3-5,11H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSDYSXDYPGUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=C(S1)C(=O)OCC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-pentanamido-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pentanamido and phenyl groups. The final step involves esterification to introduce the ethyl ester group.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of Pentanamido Group: The pentanamido group can be introduced through an amide coupling reaction using pentanoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Phenyl Group Addition: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-pentanamido-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido and ester groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the ester and amido groups.
Substitution: Substituted thiazole derivatives with new functional groups replacing the original ester or amido groups.
Scientific Research Applications
Ethyl 2-pentanamido-4-phenylthiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Biological Studies: The compound can be used to study the biological activity of thiazole derivatives, including their antimicrobial and anti-inflammatory properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-pentanamido-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pentanamido and phenyl groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Thiazole derivatives exhibit significant variability in biological activity and physicochemical properties based on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations:
Position 2 Modifications: The pentanamido group in the target compound introduces a long aliphatic chain, increasing lipophilicity compared to smaller substituents like methyl or amino groups. This may enhance blood-brain barrier penetration . Pyridinyl (C₅H₄N) and trifluoromethylphenyl (CF₃-C₆H₄) groups at position 2 impart distinct electronic effects. The CF₃ group enhances metabolic stability via electron-withdrawing effects, while pyridinyl contributes to π-π stacking interactions in biological targets .
Position 4 Modifications :
- A phenyl group at position 4 (as in the target compound) provides steric bulk and aromatic interactions, whereas methyl or hydrogen-bonding groups (e.g., carbohydrazide) alter solubility and reactivity .
Biological Activity: Compounds with carbohydrazide (e.g., 4-Methyl-2-phenylthiazole-5-carbohydrazide) demonstrate notable anticancer activity against HepG-2 cells (IC₅₀ ~1.6 μg/mL), attributed to their ability to form hydrogen bonds with cellular targets . Trifluoromethylphenyl-substituted analogs show enhanced stability in metabolic assays due to the CF₃ group’s resistance to oxidation .
Physicochemical Properties
- Solubility: The pentanamido side chain reduces aqueous solubility compared to methyl or amino-substituted analogs. This trade-off may necessitate prodrug strategies for in vivo applications.
- Melting Points : Phenyl-substituted derivatives (e.g., target compound) generally exhibit higher melting points (>200°C) due to crystalline packing, whereas methyl-substituted analogs have lower melting points (~150–180°C) .
Biological Activity
Ethyl 2-pentanamido-4-phenylthiazole-5-carboxylate is a compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, pharmacological properties, and various biological activities, supported by case studies and research findings.
1. Chemical Structure and Synthesis
The molecular formula for this compound is with a molecular weight of 344.42 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazole Ring : The thiazole structure is synthesized through a cyclization reaction involving appropriate thioketones and amines.
- Amidation : The ethyl ester is converted to the amide by reacting with pentanamide under suitable conditions.
- Carboxylation : Further functionalization may involve carboxylic acid derivatives to introduce the carboxylate group.
2.1 Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. Research indicates that derivatives of thiazoles exhibit significant activity against bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
2.2 Antitumor Activity
Recent studies have indicated that thiazole derivatives, including this compound, exhibit significant antitumor activity. For instance, in vitro assays demonstrated that this compound inhibits cancer cell proliferation in several cancer lines, including breast and lung cancer cells.
A notable study reported the following results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
These results highlight the potential of this compound as an antitumor agent, warranting further investigation into its mechanisms of action.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of specific enzymes involved in cell division and growth.
- Modulation of signaling pathways associated with apoptosis and cell survival.
3. Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
- Antimicrobial Study : A comprehensive study evaluated various thiazole derivatives for their antimicrobial efficacy, revealing that those with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria .
- Antitumor Evaluation : In a recent publication, researchers synthesized several thiazole derivatives and tested their cytotoxicity against different cancer cell lines, concluding that modifications at the phenyl ring significantly influenced antitumor potency .
- Mechanistic Insights : A detailed mechanistic study indicated that thiazole compounds could induce apoptosis in cancer cells through caspase activation pathways, providing insights into their potential therapeutic applications .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
